Cas no 400864-36-0 (3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide)

3-Amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a heterocyclic compound featuring a fused thienoquinoline core with an amino group and a naphthyl-substituted carboxamide moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of both electron-rich (thiophene, naphthalene) and electron-deficient (quinoline) regions enhances its binding versatility in molecular interactions. The compound's rigid polycyclic framework may contribute to improved metabolic stability and target selectivity. Its synthetic accessibility from commercially available precursors further supports its value as an intermediate in pharmaceutical research and development.
3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide structure
400864-36-0 structure
商品名:3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide
CAS番号:400864-36-0
MF:C22H19N3OS
メガワット:373.471
CID:3050229
PubChem ID:1324082

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide 化学的及び物理的性質

名前と識別子

    • <br>3-Amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carb oxamide
    • 3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide
    • SR-01000475359-1
    • Oprea1_661718
    • CHEMBL3759136
    • 3-amino-N-naphthalen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
    • Oprea1_205540
    • 3-AMINO-N-(NAPHTHALEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE
    • 3-amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
    • EU-0042952
    • SCHEMBL430702
    • SR-01000475359
    • 3-amino-N-(2-naphthyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
    • 400864-36-0
    • ChemDiv1_008533
    • AKOS003272377
    • F0915-4780
    • HMS611D19
    • 648-665-1
    • 3-Amino-N-(2-naphthyl)-5,6,7,8-tetrahydrothieno(2,3-B)quinoline-2-carboxamide
    • インチ: InChI=1S/C22H19N3OS/c23-19-17-12-15-7-3-4-8-18(15)25-22(17)27-20(19)21(26)24-16-10-9-13-5-1-2-6-14(13)11-16/h1-2,5-6,9-12H,3-4,7-8,23H2,(H,24,26)
    • InChIKey: SITDUAWWTWMILE-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 373.125
  • どういたいしつりょう: 373.125
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 558
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 96.3Ų

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0915-4780-5μmol
3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
400864-36-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0915-4780-1mg
3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
400864-36-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0915-4780-3mg
3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
400864-36-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0915-4780-50mg
3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
400864-36-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0915-4780-10μmol
3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
400864-36-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0915-4780-30mg
3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
400864-36-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0915-4780-4mg
3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
400864-36-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0915-4780-25mg
3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
400864-36-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0915-4780-5mg
3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
400864-36-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0915-4780-10mg
3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
400864-36-0 90%+
10mg
$79.0 2023-05-17

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide 関連文献

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamideに関する追加情報

Professional Introduction to 3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide (CAS No. 400864-36-0)

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 400864-36-0, belongs to a class of heterocyclic molecules that exhibit remarkable potential in drug discovery and development. The intricate structure of this molecule, featuring a combination of thieno[2,3-b]quinoline and naphthalene moieties, makes it a subject of intense interest for researchers exploring novel therapeutic agents.

The< strong>naphthalen-2-yl substituent in the molecular framework of 3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide contributes to its unique electronic and steric properties. This feature is particularly relevant in the design of molecules that interact with biological targets at the molecular level. The presence of an amino group at the 3-position further enhances the compound's reactivity and versatility, making it a valuable scaffold for chemical modifications and derivatization.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional properties of this compound. Studies have demonstrated that the< strong>thieno[2,3-b]quinoline core can serve as a privileged scaffold for developing small-molecule inhibitors with high affinity for various biological targets. The combination of aromatic and heterocyclic systems in this molecule allows for optimal interactions with enzymes and receptors involved in critical biological pathways.

In the realm of drug discovery, 3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide has been investigated for its potential applications in treating a range of diseases. Preliminary studies suggest that this compound exhibits inhibitory activity against several enzymes implicated in inflammatory responses and cancer progression. The< strong>amino group within the molecule plays a pivotal role in modulating these interactions by forming hydrogen bonds with key residues on the target proteins.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex heterocyclic framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds essential for the molecule's structure.

One of the most compelling aspects of 3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide is its potential for further chemical diversification. Researchers have explored various strategies to modify its structure while retaining or enhancing its biological activity. For instance, introduction of different substituents at strategic positions can alter the compound's pharmacokinetic properties without compromising its binding affinity to biological targets.

The< strong>CAS number 400864-36-0 serves as a unique identifier for this compound in scientific literature and regulatory databases. This standardized nomenclature ensures accurate documentation and retrieval of information related to its synthesis, characterization, and applications. The use of CAS numbers is fundamental in maintaining consistency across different research groups and industries involved in pharmaceutical development.

As our understanding of complex biological systems continues to evolve, compounds like 3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide will play an increasingly important role in developing innovative therapeutic strategies. The integration of cutting-edge technologies such as high-throughput screening and structure-based drug design is expected to accelerate the discovery process for new drugs based on this scaffold.

The future prospects for this compound are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to optimize its pharmacological profile through rational drug design principles. By leveraging advances in synthetic chemistry and biotechnology, scientists are poised to unlock new possibilities for treating human diseases using molecules like 3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline【CAS No:400864】36【0】。

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